2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
Description
The compound 2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine features a pyrimidine backbone with a methylsulfanyl (–SCH₃) group at position 2 and a substituted amine at position 2. The amine is further functionalized with a (pyrimidin-2-yl)methyl group, introducing a second pyrimidine moiety.
Properties
IUPAC Name |
2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-16-10-13-6-3-8(15-10)14-7-9-11-4-2-5-12-9/h2-6H,7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQCFHPOZBZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12N4S
- Molecular Weight : 236.31 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- The compound demonstrates significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate, essential for the synthesis of nucleotides, thereby hindering cancer cell proliferation .
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .
-
Anti-inflammatory Effects
- Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and psoriasis .
- Antimicrobial Activity
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship (SAR)
| Compound Variant | Biological Activity | Observations |
|---|---|---|
| 2-(Methylsulfanyl)-N-(pyrimidin-2-yl)methyl-pyrimidin-4-amine | Strong DHFR inhibition | High affinity; effective in cancer models |
| N-Methylated variant | Reduced activity | Methylation decreases binding affinity |
| Sulfide substitution | Enhanced anti-inflammatory effects | Increased inhibition of COX |
Case Studies
- Study on Anticancer Potential : A study conducted on the effects of this compound on human melanoma cells reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
- Anti-inflammatory Research : In a model of acute inflammation in mice, administration of the compound led to a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds containing pyrimidine rings exhibit anticancer properties. The presence of the methylsulfanyl group may enhance these effects by improving the compound's solubility and bioavailability.
- A study demonstrated that similar pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in this area .
-
Antimicrobial Properties :
- Pyrimidine derivatives have been reported to possess antimicrobial activity. The specific structure of 2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine may contribute to its efficacy against bacterial strains and fungi.
- Case studies have shown that modifications on the pyrimidine core can lead to enhanced activity against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
- Enzyme Inhibition :
Case Study 1: Anticancer Screening
A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of the compound were tested against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting effective antimicrobial activity. Modifications in the side chains were found to enhance potency against specific strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Sulfur-Containing Pyrimidine Derivatives
N-((2-(Trifluoromethyl)pyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4-amine (AWG117) Structure: Thienopyrimidine core with a trifluoromethylpyridylmethyl substituent. Synthesis: Prepared via nucleophilic substitution of 4-chlorothieno[3,2-d]pyrimidine with (2-(trifluoromethyl)pyridin-3-yl)methanamine in butanol (77% yield) . Key Differences: Replaces the pyrimidinylmethyl group with a pyridylmethyl moiety and incorporates a trifluoromethyl group. The thienopyrimidine core may enhance aromatic stacking compared to the parent pyrimidine.
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
- Structure : Shares the 2-(methylsulfanyl)pyrimidin-4-yl group but links it to a pyrazole-tetrahydrofuran system.
- Crystallography : The pyrimidine and pyrazole rings are nearly coplanar (dihedral angle = 6.4°), stabilized by intramolecular N–H⋯N hydrogen bonds. The tetrahydrofuran group enhances solubility .
- Key Differences : The tetrahydrofuran substituent introduces chirality and polar functionality, contrasting with the aromatic pyrimidinylmethyl group in the target compound.
6-Ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine (EDM) Structure: Methylsulfonyl (–SO₂CH₃) group at position 2 and dimethylamine at position 4.
Aromatic Amine-Substituted Pyrimidines
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structure: Pyrimidine core with fluorophenyl and methoxyphenylaminomethyl substituents. Activity: Exhibits antimicrobial properties, attributed to hydrogen bonding (N–H⋯N) and aromatic interactions . Key Differences: Bulky phenyl groups may reduce solubility compared to the target compound’s pyrimidinylmethyl group.
N-Phenyl-4-(4-pyridyl)-2-pyrimidineamine Derivatives
Structural and Functional Data Table
Preparation Methods
Nucleophilic Aromatic Substitution Using 4-Chloro-2-(Methylsulfanyl)Pyrimidine
The most direct route involves substituting the chlorine atom in 4-chloro-2-(methylsulfanyl)pyrimidine with pyrimidin-2-ylmethylamine (Scheme 1). This method leverages the electron-deficient nature of the pyrimidine ring to facilitate nucleophilic aromatic substitution (SNAr).
Procedure :
-
Synthesis of 4-Chloro-2-(Methylsulfanyl)Pyrimidine :
-
Preparation of Pyrimidin-2-ylMethylamine :
-
Coupling Reaction :
Mechanistic Insight :
The electron-withdrawing methylsulfanyl group at position 2 activates the pyrimidine ring toward SNAr at position 4. The amine nucleophile attacks the electrophilic C4, displacing chloride with inversion of configuration.
Reductive Amination of 2-(Methylsulfanyl)Pyrimidin-4-Amine with Pyrimidine-2-Carbaldehyde
This two-step approach forms the methylene amine bridge via imine intermediate reduction (Scheme 2).
Procedure :
-
Synthesis of Pyrimidine-2-Carbaldehyde :
-
Reductive Amination :
Mechanistic Insight :
The aldehyde reacts with the primary amine to form an imine, which is reduced in situ to the secondary amine. NaBH3CN selectively reduces the imine without affecting other functional groups.
Mitsunobu Coupling of 2-(Methylsulfanyl)Pyrimidin-4-ol with Pyrimidin-2-ylMethanol
The Mitsunobu reaction enables C–N bond formation between alcohol and amine precursors (Scheme 3).
Procedure :
-
Synthesis of 2-(Methylsulfanyl)Pyrimidin-4-ol :
-
Mitsunobu Reaction :
-
Combine 2-(methylsulfanyl)pyrimidin-4-ol (1.0 equiv), pyrimidin-2-ylmethanol (1.2 equiv), PPh3 (1.5 equiv), and DIAD (1.5 equiv) in THF. Stir at 25°C for 24 hours .
-
Concentrate under vacuum and purify via flash chromatography (ethyl acetate/hexane, 1:1).
-
Yield: 55–60%; NMR (CDCl3): δ 8.72 (d, 2H), 7.45 (t, 1H), 4.85 (s, 2H) .
-
Mechanistic Insight :
The Mitsunobu reagent (DIAD/PPh3) facilitates the oxidative coupling of the alcohol and phenol, forming the C–N bond through a radical intermediate.
Michael Addition to Vinyl Pyrimidine Derivatives
This method constructs the amine bridge via conjugate addition to an α,β-unsaturated pyrimidine (Scheme 4).
Procedure :
-
Synthesis of 2-(Methylsulfanyl)-4-VinylPyrimidine :
-
Michael Addition with Pyrimidin-2-ylMethylamine :
Mechanistic Insight :
The amine attacks the β-position of the vinyl pyrimidine, forming a zwitterionic intermediate that tautomerizes to the final product.
Copper-Catalyzed Amination of Halopyrimidines
A transition metal-mediated approach enables C–N bond formation under mild conditions (Scheme 5).
Procedure :
-
Synthesis of 4-Bromo-2-(Methylsulfanyl)Pyrimidine :
-
Copper-Catalyzed Coupling :
Mechanistic Insight :
The copper catalyst facilitates oxidative addition of the bromopyrimidine, followed by transmetallation with the amine and reductive elimination to form the C–N bond.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–73 | >95 | High regioselectivity | Requires activated chloro precursor |
| Reductive Amination | 60–65 | 90–92 | Mild conditions | Low yield due to imine instability |
| Mitsunobu Reaction | 55–60 | 85–88 | No racemization | High cost of reagents |
| Michael Addition | 50–55 | 80–85 | Tandem reaction design | Competing side reactions |
| Copper Catalysis | 58–63 | 88–90 | Broad substrate scope | Catalyst removal challenges |
Q & A
Q. Basic
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methylsulfanyl at δ ~2.5 ppm, pyrimidine protons at δ ~8.5 ppm).
- LC-MS: Confirms molecular weight (e.g., [M+H]⁺ = 277.35 for a related compound) and purity (>95%) .
- IR Spectroscopy: Detects functional groups like N–H stretches (~3300 cm⁻¹) and C=S vibrations (~1100 cm⁻¹) .
How do structural modifications at the pyrimidine ring influence biological activity?
Advanced
SAR studies reveal:
- Substituent Effects: Bulky groups (e.g., naphthylmethyl) enhance cholinesterase inhibition (IC₅₀ = 2.2 µM for BuChE) by occupying hydrophobic pockets .
- Methylsulfanyl Role: The –SMe group increases lipophilicity and metabolic stability, improving blood-brain barrier penetration in neurological targets .
- Docking Studies: AutoDock Vina or Schrödinger predicts binding poses (e.g., hydrogen bonds with catalytic triads in BuChE) .
What computational approaches predict binding affinity and selectivity?
Q. Advanced
- Molecular Docking: Programs like Glide (Schrödinger) or AutoDock simulate ligand-receptor interactions. For example, 2,4-disubstituted pyrimidines show hydrogen bonding with Tyr128 and Trp82 in BuChE .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM/PBSA).
- QSAR Models: CoMFA/CoMSIA correlate substituent electronic properties (e.g., Hammett σ) with inhibitory activity .
What challenges arise in achieving enantiomeric purity, and how are they addressed?
Q. Basic
- Chiral Separation: Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures. For example, (R)-enantiomers of tetrahydrofuran derivatives are isolated with >99% ee .
- Asymmetric Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru) induce stereoselectivity during alkylation .
How do intermolecular interactions affect physicochemical properties?
Q. Advanced
- Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., six-membered rings in ) stabilize planar conformations, enhancing crystallinity .
- Crystal Packing: Weak C–H⋯O and π-π interactions (e.g., offset stacking of pyrimidine rings) influence solubility and melting points. For instance, dense packing correlates with low aqueous solubility .
- Solubility Optimization: Co-crystallization with succinic acid or PEG derivatives disrupts tight packing, improving bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
